molecular formula C14H18FNO2 B257340 2-(1-piperidinyl)ethyl 2-fluorobenzoate

2-(1-piperidinyl)ethyl 2-fluorobenzoate

Cat. No.: B257340
M. Wt: 251.3 g/mol
InChI Key: QOAQHDZIUMNBCR-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)ethyl 2-fluorobenzoate, also known under the laboratory code LAS-294, is a synthetic piperidine derivative of significant interest in medicinal chemistry and pharmacology research. This compound is a fluorine-containing analogue of the investigational local anesthetic Kazcaine, with the fluorine atom strategically incorporated to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets . The primary research applications for LAS-294 are in the study of local anesthesia and cardiac antiarrhythmic agents. In vivo experimental models have demonstrated that this piperidine derivative exhibits a pronounced and prolonged local anesthetic effect . Furthermore, at low dosages (0.1 mg/kg), it has shown a powerful preventive antiarrhythmic effect, successfully preventing the development of aconitine-induced mixed arrhythmia in 90% of test cases . Its mechanism of action is associated with the reversible blockade of voltage-gated sodium channels (Nav), which underlies both its local anesthetic and antiarrhythmic activities . Molecular docking studies confirm a high binding affinity for Nav1.4 and Nav1.5 macromolecules, providing a structural basis for its potent efficacy and offering insights for structure-activity relationship (SAR) analyses . With its low reported toxicity in subcutaneous and intravenous administration routes and its distinct pharmacological profile, this compound serves as a valuable chemical tool for neuroscientists and cardiovascular researchers exploring new therapeutic candidates .

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.3 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-fluorobenzoate

InChI

InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2

InChI Key

QOAQHDZIUMNBCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesizers and optimized reaction conditions can further streamline the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)ethyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 2-Piperidin-1-ylethyl 2-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

Recent studies highlight the potential of piperidine derivatives, including 2-(1-piperidinyl)ethyl 2-fluorobenzoate, in cancer treatment. These compounds have shown promising anticancer activities through various mechanisms:

  • Cytotoxicity and Apoptosis Induction : Research indicates that certain piperidine derivatives exhibit enhanced cytotoxicity against tumor cells, such as FaDu hypopharyngeal tumor cells. The introduction of piperidine fragments has been shown to optimize pharmacological properties, making them effective against cancer cells compared to traditional drugs like bleomycin .
  • Brain Metastases Treatment : Compounds similar to this compound have been developed as radiolabeled fluoro-analogs of ALK inhibitors (e.g., crizotinib). These derivatives enhance central nervous system (CNS) pharmacokinetics, potentially improving treatment outcomes for brain metastases without compromising the inhibitory properties of the parent drugs .

Neurodegenerative Disease Treatment

The compound's structural features make it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease:

  • Cholinesterase Inhibition : Piperidine-based compounds have been explored for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy. Enhancements in brain exposure and dual inhibition properties have been noted with the incorporation of piperidine moieties into existing lead compounds .
  • Imaging Agents : The development of positron emission tomography (PET) imaging agents incorporating piperidine has been investigated. For instance, derivatives like 2-(4-(2-[18F]fluoroethyl)piperidin-1-yl)benzo[4,5]imidazo compounds have shown increased binding in the brains of Alzheimer's patients compared to healthy individuals, facilitating better diagnostic capabilities .

Chemical Probes and Imaging Studies

The versatility of this compound extends to its use as a chemical probe in various imaging studies:

  • Radiolabeling for PET Imaging : The compound can be modified for radiolabeling with fluorine isotopes, enhancing its utility as a PET imaging agent for tracking disease progression in neurodegenerative conditions. Its ability to bind selectively to pathological features such as amyloid plaques makes it valuable for research and clinical diagnostics .

Data Table: Summary of Applications

Application AreaMechanism/FunctionalityReferences
Cancer TherapyInduces cytotoxicity and apoptosis; enhances CNS penetration
Neurodegenerative DiseasesInhibits cholinesterases; improves brain exposure
Imaging StudiesServes as a PET imaging agent; binds to amyloid plaques

Case Studies and Research Findings

Several case studies have documented the efficacy of piperidine derivatives in therapeutic applications:

  • Study on Anticancer Activity : A three-component synthesis involving piperidine derivatives demonstrated significant cytotoxic effects against specific tumor cell lines, supporting their potential as novel anticancer agents .
  • Alzheimer's Disease Imaging : Research utilizing piperidine-based PET tracers showed enhanced binding affinity for tau pathologies, indicating their potential for early diagnosis and monitoring of Alzheimer's disease progression .

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)ethyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The piperidine ring can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Halopemide (HLP) vs. Target Compound

  • Structural Differences : HLP features a 4-fluorobenzamide group and a benzimidazolone-piperidine moiety, whereas the target compound has a 2-fluorobenzoate ester.
  • Functional Implications: The para-fluoro substitution in HLP likely enhances electronic interactions with PLD’s active site, contributing to its nanomolar potency . The ester linkage in the target compound is more prone to hydrolysis than HLP’s amide, which could limit oral bioavailability .

FIPI vs. Target Compound

  • Structural Differences : FIPI incorporates a 5-fluoroindole carboxamide and lacks the benzoate ester.
  • Functional Implications: FIPI’s indole ring enables π-π stacking with aromatic residues in PLD, contributing to its high potency .

LY310762 vs. Target Compound

  • Structural Differences : LY310762 has a 4-fluorobenzoyl group attached to an indol-2-one core.
  • Functional Implications :
    • The benzoyl group (vs. benzoate) increases electrophilicity, possibly enhancing covalent interactions with targets.
    • The indol-2-one core in LY310762 suggests activity toward kinases or GPCRs, diverging from the hypothesized PLD inhibition of the target compound .

Benzisoxazole Derivatives vs. Target Compound

  • Structural Differences: These compounds feature a 6-fluorobenzisoxazole fused to a pyrido-pyrimidinone.
  • Functional Implications :
    • The benzisoxazole’s electron-deficient ring may improve metabolic stability compared to the target compound’s ester .
    • The fused heterocycle likely enhances rigidity, favoring CNS penetration—a property less relevant to the target compound’s ester-based structure.

Difluorobenzoyl-Piperazine Derivative vs. Target Compound

  • Structural Differences : This analog has a 2,4-difluorobenzoyl group and a piperazine ring.
  • Piperazine’s additional nitrogen may improve water solubility compared to the target compound’s piperidine group.

Research Findings and Implications

  • Metabolic Stability : Esters like the target compound are generally hydrolyzed faster than amides (e.g., HLP, FIPI), necessitating formulation adjustments for therapeutic use .
  • Fluorine Position : Ortho-substitution may reduce binding affinity in PLD inhibition but could be advantageous in targets requiring steric bulk tolerance.
  • Heterocyclic vs. Ester Cores : Rigid heterocycles (e.g., benzisoxazole in ) often exhibit better pharmacokinetics than flexible esters, though esters may serve as prodrugs.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(1-piperidinyl)ethyl 2-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-fluorobenzoic acid derivatives with piperidine-containing alcohols. For example, a modified procedure adapted from uses 2-fluorobenzaldehyde as a starting material. The reaction with 1-piperidinylethanol in dimethylformamide (DMF) at 150°C for 20 hours, catalyzed by potassium carbonate, yields the ester product. Yield optimization (93% in ) requires strict control of temperature, solvent purity, and stoichiometric ratios. Post-reaction purification via ethyl acetate extraction and MgSO₄ drying is critical to isolate the compound .
  • Key Data :
ParameterValue
Reaction Temperature150°C
SolventDMF
CatalystK₂CO₃
Yield93%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (65:35 ratio, pH 4.6 adjusted with glacial acetic acid) is effective for purity assessment (as per ). Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR in DMSO-d₆) confirms structural integrity, with characteristic peaks for the piperidinyl group (δ 3.33–3.30 ppm, multiplet) and fluorobenzoyl moiety (δ 7.61–6.75 ppm, aromatic protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer : SAR studies should focus on modifying the fluorobenzoate and piperidinyl groups. For example:
  • Replace the 2-fluorobenzoate with 3- or 4-fluorophenyl analogs (see for isomer synthesis).
  • Vary the piperidinyl substituents (e.g., methyl or ethyl groups) to assess steric/electronic effects on receptor binding.
    Biological assays (e.g., receptor binding studies in ) using radiolabeled ligands (e.g., [³H]-ketanserin for serotonin receptors) can quantify affinity changes. Computational modeling (docking studies) further predicts interactions with target proteins .

Q. How should researchers resolve contradictions in pharmacological data for piperidinyl-fluorobenzoate derivatives?

  • Methodological Answer : Discrepancies often arise from variations in experimental design. For example:
  • Receptor Selectivity : notes that fluorophenyl-piperidinyl compounds (e.g., ketanserin) exhibit differing affinities for serotonin (5-HT₂A) vs. dopamine receptors due to minor structural differences.
  • Assay Conditions : Buffer pH (e.g., ’s pH 4.6 vs. physiological pH 7.4) can alter compound ionization and receptor binding.
    Standardize protocols (e.g., uniform cell lines, buffer systems) and validate findings across multiple labs to mitigate inconsistencies .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Enantiomeric control requires chiral catalysts or resolution techniques. For example:
  • Use (R)- or (S)-BINAP ligands in asymmetric catalysis to direct stereochemistry during esterification.
  • Chiral HPLC (e.g., ’s sulfonamide derivatives) separates enantiomers post-synthesis.
    Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress and purity in real time .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies for fluorobenzoate-piperidinyl compounds?

  • Methodological Answer : Solubility discrepancies stem from solvent polarity and pH. For instance:
  • Aqueous solubility decreases in acidic buffers (e.g., pH 4.6 in ) due to protonation of the piperidinyl nitrogen.
  • Stability in DMSO () vs. methanol () depends on solvent nucleophilicity and storage temperature (−20°C recommended for long-term stability).
    Standardize solvent systems and document storage conditions to ensure reproducibility .

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